molecular formula C16H18Cl2N2O2 B13950883 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13950883
M. Wt: 341.2 g/mol
InChI Key: ZZLKCHKZOWBTHQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.

    Introduction of the tetrahydroquinoxaline ring: This step often involves the use of fused heteroaryl amines and Pd-catalyzed amination.

    Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including :

    Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are often employed.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in inducing apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action

The mechanism of action of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly.

    Pathways Involved: It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells.

Comparison with Similar Compounds

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as :

  • Benzo[d][1,3]dioxol-5-ylmethyl-p-tolyl-amine
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of the benzo[1,3]dioxole and tetrahydroquinoxaline moieties in this compound contributes to its distinct properties and potential as an anticancer agent.

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C16H16N2O2.2ClH/c1-2-4-14-13(3-1)17-7-8-18(14)10-12-5-6-15-16(9-12)20-11-19-15;;/h1-6,9,17H,7-8,10-11H2;2*1H

InChI Key

ZZLKCHKZOWBTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC4=C(C=C3)OCO4.Cl.Cl

Origin of Product

United States

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